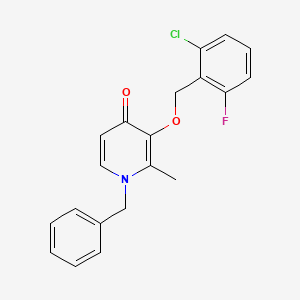

1-Benzyl-3-((2-chloro-6-fluorobenzyl)oxy)-2-methyl-4(1H)-pyridinone

Description

1-Benzyl-3-((2-chloro-6-fluorobenzyl)oxy)-2-methyl-4(1H)-pyridinone is a pyridinone derivative characterized by a 4(1H)-pyridinone core substituted with a benzyl group at the 1-position, a methyl group at the 2-position, and a 2-chloro-6-fluorobenzyl ether moiety at the 3-position. Its molecular formula is C23H20ClFNO2, with a molecular weight of 391.86 g/mol . Spectral data include IR absorption at 1707 cm<sup>−1</sup> (C=O) and 1603 cm<sup>−1</sup> (C=N), and <sup>1</sup>H NMR signals at δ 1.40 ppm (CDCl3), consistent with its structural features . The compound is commercially available through suppliers like Key Organics Ltd. and Ryan Scientific, Inc., indicating its relevance in medicinal chemistry research .

Properties

IUPAC Name |

1-benzyl-3-[(2-chloro-6-fluorophenyl)methoxy]-2-methylpyridin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17ClFNO2/c1-14-20(25-13-16-17(21)8-5-9-18(16)22)19(24)10-11-23(14)12-15-6-3-2-4-7-15/h2-11H,12-13H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZIKMXQYRQENKZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)C=CN1CC2=CC=CC=C2)OCC3=C(C=CC=C3Cl)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17ClFNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-Benzyl-3-((2-chloro-6-fluorobenzyl)oxy)-2-methyl-4(1H)-pyridinone, with the CAS number 303144-74-3, is a synthetic organic compound notable for its potential biological activities. Its molecular formula is CHClFNO, and it exhibits various pharmacological properties that make it a subject of interest in medicinal chemistry.

The compound has the following physicochemical properties:

- Molecular Weight : 357.81 g/mol

- Boiling Point : 505.5 ± 50.0 °C (predicted)

- Density : 1.30 ± 0.1 g/cm³ (predicted)

- pKa : 1.54 ± 0.10 (predicted) .

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of compounds structurally related to this compound. For instance, derivatives of similar structures have shown promising activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) for certain derivatives were comparable to standard antibiotics such as ampicillin, indicating significant antimicrobial efficacy .

Antihistamine Activity

Research into related compounds has demonstrated H1-antihistamine activity, which is crucial for treating allergic reactions. One study evaluated several N-benzyl derivatives and found that specific compounds exhibited potent H1-antihistamine effects, stabilizing mast cells and inhibiting histamine release at low concentrations. This suggests that similar mechanisms may be present in this compound .

Study on Antimicrobial Efficacy

A comparative study on a series of pyridinone derivatives, including this compound, demonstrated that the compound exhibited moderate to good antibacterial activity against gram-positive and gram-negative bacteria. The study employed various concentrations ranging from 50 to 1600 µg/mL to determine MIC values, showcasing the compound's potential as an antimicrobial agent .

Evaluation of Antihistamine Properties

In another investigation, the antihistamine properties of related compounds were assessed using guinea pig ileum models. The most effective compounds showed a pA2 value comparable to established antihistamines, suggesting that this compound could possess similar therapeutic benefits in allergy treatment .

Summary of Findings

| Property | Value |

|---|---|

| Molecular Formula | CHClFNO |

| Molecular Weight | 357.81 g/mol |

| Boiling Point | 505.5 ± 50.0 °C |

| Density | 1.30 ± 0.1 g/cm³ |

| pKa | 1.54 ± 0.10 |

| Antimicrobial Activity | Moderate to good |

| Antihistamine Activity | Comparable to established drugs |

Comparison with Similar Compounds

Key Observations :

- Lipophilicity vs. Solubility: The target compound’s 2-chloro-6-fluorobenzyloxy and benzyl groups contribute to high lipophilicity, which may limit aqueous solubility—a common challenge in early-stage pyridinone derivatives . In contrast, hydroxymethyl-modified analogs (e.g., Bueno et al.’s compounds) show enhanced solubility (e.g., >50 μg/mL in PBS) without sacrificing potency .

- Bioavailability: Derivatives with polar side chains, such as the hydroxymethyl group in compound 97, demonstrate >60% oral bioavailability in rodent models, whereas non-polar analogs like the target compound may require formulation optimization .

Q & A

Basic: What synthetic methodologies are commonly employed to synthesize 1-Benzyl-3-((2-chloro-6-fluorobenzyl)oxy)-2-methyl-4(1H)-pyridinone?

Answer:

The synthesis typically involves nucleophilic substitution reactions. For example, the benzyloxy group is introduced via reaction of a pyridinone precursor with 2-chloro-6-fluorobenzyl bromide under alkaline conditions (e.g., K₂CO₃ in DMSO or methanol). Key steps include:

- Protection/deprotection of functional groups to avoid side reactions.

- Purification via column chromatography or recrystallization.

Characterization is performed using ¹H NMR, IR spectroscopy, and mass spectrometry to confirm structural integrity .

Advanced: How can reaction conditions be optimized to improve yield in the synthesis of this compound?

Answer:

Optimization strategies include:

- Solvent selection : Polar aprotic solvents (e.g., DMSO) enhance nucleophilicity of the oxygen atom in pyridinone intermediates .

- Catalyst use : Alkali metal carbonates (e.g., K₂CO₃) improve reaction kinetics by deprotonating hydroxyl groups .

- Temperature control : Reactions are often conducted at 60–80°C to balance reactivity and byproduct formation.

- Stoichiometric ratios : A 1.2:1 molar ratio of 2-chloro-6-fluorobenzyl bromide to pyridinone precursor minimizes unreacted starting material .

Basic: What spectroscopic techniques are critical for validating the structure of this compound?

Answer:

- ¹H NMR : Confirms substitution patterns (e.g., benzyl protons at δ 4.8–5.2 ppm and aromatic protons of the chloro-fluorobenzyl group) .

- IR spectroscopy : Identifies carbonyl (C=O) stretches (~1650 cm⁻¹) and ether (C-O-C) linkages (~1200 cm⁻¹) .

- Mass spectrometry : Validates molecular weight via ESI-MS or EI-MS, with fragmentation patterns matching expected substituents .

Advanced: How do structural modifications (e.g., substituent variations) affect biological activity in pyridinone derivatives?

Answer:

Structure-activity relationship (SAR) studies reveal:

- Benzyloxy substituents : Electron-withdrawing groups (e.g., Cl, F) enhance binding to hydrophobic enzyme pockets, as seen in antifungal and anti-inflammatory analogs .

- Methyl groups : A 2-methyl group on the pyridinone ring improves metabolic stability by steric hindrance against cytochrome P450 enzymes .

- Pyridinone core : The conjugated system is critical for π-π stacking interactions with biological targets, such as kinase active sites .

Advanced: How should researchers address contradictions in biological activity data across studies?

Answer:

Contradictions may arise from:

- Assay variability : Standardize protocols (e.g., cell lines, incubation times). For example, antifungal activity against Candida albicans varies with inoculum size .

- Solubility differences : Use co-solvents (e.g., DMSO ≤1%) to ensure compound dissolution in biological assays .

- Structural analogs : Compare activity of derivatives with precise substituent changes (e.g., 3-methoxy vs. 3-hydroxy groups) to isolate functional group contributions .

Advanced: What in vivo models are suitable for evaluating the pharmacokinetics of this compound?

Answer:

- Rodent models : Assess oral bioavailability and plasma half-life. For example, Sprague-Dawley rats dosed at 10 mg/kg showed a Tₘₐₓ of 2–4 hours .

- Tissue distribution : Use LC-MS/MS to quantify compound levels in target organs (e.g., liver, kidneys).

- Metabolite profiling : Identify phase I/II metabolites via hepatocyte incubations or microsomal assays .

Basic: What are the primary biological targets of this compound?

Answer:

The compound exhibits activity against:

- Enzymes : Kinases (e.g., EGFR) via competitive inhibition at the ATP-binding site .

- Microbial targets : Fungal lanosterol demethylase, critical for ergosterol biosynthesis .

Mechanistic studies use docking simulations (e.g., AutoDock Vina) to predict binding modes to target proteins .

Advanced: Which analytical methods are recommended for purity assessment in complex matrices?

Answer:

- HPLC-PDA : Use a C18 column with gradient elution (acetonitrile/water + 0.1% TFA) to resolve impurities.

- Chiral chromatography : Essential if stereoisomers are present (e.g., due to asymmetric synthesis steps) .

- Elemental analysis : Confirm C, H, N content within ±0.4% of theoretical values .

Advanced: How does the compound’s stability under varying pH and temperature conditions impact formulation development?

Answer:

- pH stability : Degradation occurs rapidly at pH <3 (acid-catalyzed hydrolysis of the benzyloxy group). Buffered formulations (pH 6–7) are optimal .

- Thermal stability : Storage at –20°C in amber vials prevents photodegradation. Accelerated stability studies (40°C/75% RH) predict shelf life .

Advanced: What computational tools can predict the compound’s interaction with novel biological targets?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.